3,3-Dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide
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Overview
Description
3,3-Dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide is a compound belonging to the indole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-oxoindoline with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,3-Dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxamide
- N-Phenyl-2,3-dihydro-1H-indole-1-carboxamide
- 2-Oxo-2,3-dihydro-1H-indole-1-carboxamide
Uniqueness
3,3-Dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide is unique due to the presence of both the dimethyl and phenyl groups, which can enhance its biological activity and selectivity. The combination of these functional groups allows for more specific interactions with molecular targets, potentially leading to improved therapeutic effects .
Properties
CAS No. |
112169-80-9 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxo-N-phenylindole-1-carboxamide |
InChI |
InChI=1S/C17H16N2O2/c1-17(2)13-10-6-7-11-14(13)19(15(17)20)16(21)18-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,18,21) |
InChI Key |
HGNDTNVIEYOJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)C(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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